molecular formula C20H18N6OS B2970617 N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 863459-18-1

N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2970617
CAS No.: 863459-18-1
M. Wt: 390.47
InChI Key: PJXZPOQNLWIILS-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolopyrimidine core fused with a thioether-linked acetamide group. The molecule is substituted with two 4-methylphenyl groups at distinct positions: one on the triazole ring and another on the acetamide nitrogen. This dual substitution likely enhances its lipophilicity and steric bulk, which may influence binding interactions in biological systems.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-13-3-7-15(8-4-13)23-17(27)11-28-20-18-19(21-12-22-20)26(25-24-18)16-9-5-14(2)6-10-16/h3-10,12H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXZPOQNLWIILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the 4-methylphenyl groups and the sulfanylacetamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and thiols. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazolopyrimidine ring to its corresponding dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyrimidine-Based Analogs

The closest structural analog is N-(4-fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide (CAS: 863459-62-5) . Both compounds share the triazolopyrimidine core and a thioether-linked acetamide group. Key differences lie in the substituents:

  • Target compound : 4-methylphenyl on the acetamide nitrogen.
  • Fluorinated analog : 4-fluorobenzyl on the acetamide nitrogen.

Impact of Substituents :

  • The 4-fluorobenzyl group in the analog introduces electronegativity, which may enhance dipole interactions or alter metabolic stability.
Parameter Target Compound Fluorinated Analog
Core Structure Triazolopyrimidine + thioether Triazolopyrimidine + thioether
Acetamide Substituent 4-methylphenyl 4-fluorobenzyl
Lipophilicity (Predicted) Higher (methyl group) Moderate (fluorine reduces logP)
Thiazole-Pyrazole Hybrids

describes thiazole derivatives, such as 2-(5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8e) , which exhibited significant analgesic activity . While structurally distinct (thiazole-pyrazole vs. triazolopyrimidine), these compounds share critical pharmacophoric features:

  • Acetamide backbone : Facilitates hydrogen bonding.
  • Aryl substituents : 4-methylphenyl in both the target compound and 8e.

Functional Insights :

  • In compound 8e, the 4-methylphenyl group contributed to enhanced analgesic activity, suggesting that this substituent may optimize steric and electronic interactions with biological targets .
  • The triazolopyrimidine core in the target compound could offer unique binding advantages due to its fused heterocyclic system, which is absent in thiazole derivatives.
Feature Target Compound Compound 8e
Core Heterocycle Triazolopyrimidine Thiazole-pyrazole
Key Substituent 4-methylphenyl (triazole) 4-methylphenyl (pyrazole)
Reported Activity Not available High analgesic activity

Biological Activity

N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H23N3O3S
  • Molecular Weight : 477.6 g/mol
  • IUPAC Name : 3-methyl-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one

Antimicrobial Activity

Research has shown that compounds containing the pyrimidine and triazole moieties exhibit notable antimicrobial properties. For instance:

  • A study demonstrated that derivatives of pyrimidine were synthesized and screened for their antibacterial activity against various pathogens such as E. coli, S. aureus, and C. albicans .
  • The presence of specific functional groups significantly influenced the antimicrobial efficacy, with certain derivatives showing higher activity than standard antibiotics .

Anticancer Potential

The anticancer activity of this compound has been explored through various studies:

  • One investigation reported that triazole-containing hybrids exhibited potent cytotoxic effects against cancer cell lines such as HCT116 and MCF-7, with IC50 values indicating significant potency compared to control compounds .
  • The mechanism of action includes the induction of apoptosis and inhibition of cell migration through the modulation of reactive oxygen species (ROS) levels .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:

Compound StructureActivityObservations
Pyrimidine DerivativesAntibacterialHigher activity against B. subtilis and P. aeruginosa
Triazole HybridsAnticancerInduced apoptosis in cancer cells; affected migration
Sulfanyl SubstituentsAntimicrobialEnhanced efficacy against fungi

Case Studies

  • Case Study on Antimicrobial Activity :
    • Researchers synthesized a series of pyrimidine derivatives and tested them against common bacterial strains. One compound showed higher antibacterial activity than penicillin .
  • Case Study on Anticancer Activity :
    • A specific derivative was tested against multiple cancer cell lines, demonstrating IC50 values significantly lower than those of existing treatments . The study highlighted the compound's ability to induce apoptosis effectively.

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